molecular formula C9H18N2O2 B053679 Tert-butyl 2-aminopyrrolidine-1-carboxylate CAS No. 121537-94-8

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Cat. No.: B053679
CAS No.: 121537-94-8
M. Wt: 186.25 g/mol
InChI Key: CPLOPRLMGUANHZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-aminopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl 2-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLOPRLMGUANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647440
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121537-94-8
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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